![molecular formula C12H23NO3 B8201867 tert-Butyl 2-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B8201867.png)
tert-Butyl 2-(methoxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 2-(methoxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives : This compound is utilized for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, which are important in organic chemistry (Marin et al., 2004).
StereoSelective Synthesis of Piperidine Derivatives [3,2-c]-fused with Oxygen Heterocycles : It is used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).
Preparation of Biological Active Alkaloids : The pure enantiomers of this compound can be used to prepare biologically active alkaloids like sedridine and allosedridine (Passarella et al., 2005).
Scaffold for Preparation of Substituted Piperidines : It serves as a scaffold for the preparation of various substituted piperidines (Harmsen et al., 2011).
Synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate : This is an important intermediate in biologically active compounds like crizotinib (Kong et al., 2016).
Intermediate in the Synthesis of Vandetanib : A related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a key intermediate in the synthesis of Vandetanib, a cancer treatment (Wang et al., 2015).
Building Blocks in Pharmaceutical Research : 3-Arylpiperidines, which can be synthesized from compounds like tert-butyl 2-(methoxymethyl)piperidine-1-carboxylate, are important building blocks in pharmaceutical research (Millet & Baudoin, 2015).
Synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine : It is a common starting material for the synthesis of these compounds (Passarella et al., 2009).
Selective Activation of Small-Conductance Ca2+-Activated K+ Channels : This compound has been used in the selective activation of specific ion channels, with potential implications in therapeutic applications (Hougaard et al., 2009).
properties
IUPAC Name |
tert-butyl 2-(methoxymethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-8-6-5-7-10(13)9-15-4/h10H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRUSUPRQFIBBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(methoxymethyl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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